molecular formula C11H18ClN B2872994 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 2155855-34-6

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No. B2872994
CAS RN: 2155855-34-6
M. Wt: 199.72
InChI Key: BYBJHENTQXYVQD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, also known as 3,5-dimethylamphetamine hydrochloride or 3,5-DMA, is a psychoactive substance that belongs to the amphetamine family. It has a CAS Number of 2155855-34-6 and a molecular weight of 199.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure. The molecule consists of a 3,5-dimethylphenyl group attached to a propan-1-amine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .

Scientific Research Applications

Structural Analyses and Crystallography

Research has delved into the conformational analyses of compounds closely related to "1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride", exploring their crystal structures and hydrogen-bonded networks. For instance, the study by Nitek et al. (2020) focused on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the significance of hydrogen bonding in determining molecular conformations and packing arrangements in the solid state (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).

Synthetic Methodologies

The development of novel synthetic routes and catalysts is a key application area, as demonstrated by Yap et al. (2014), who developed a novel chiral palladacycle used in asymmetric hydrophosphination reactions. This work underscores the importance of designing new catalysts for promoting specific stereoselective reactions, which is critical in the synthesis of complex organic molecules (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).

Material Science and Luminescence Sensing

Investigations into the luminescence properties of lanthanide-based organic frameworks offer insights into potential applications in sensing and material sciences. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives, which could be leveraged in the development of novel fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Corrosion Inhibition

The study of compounds for corrosion inhibition is another application, as shown by Salarvand et al. (2017), who explored the efficiency of certain derivatives in protecting mild steel in acidic environments. This research has implications for the development of more effective corrosion inhibitors for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wash thoroughly after handling (P264) .

properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBJHENTQXYVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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